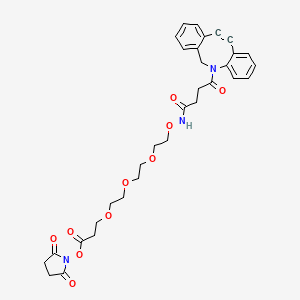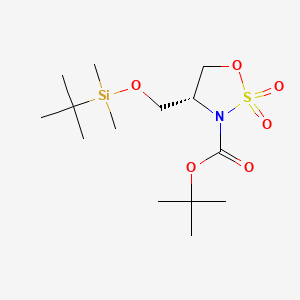
Dbco-nho-peg3-nhs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-nho-peg3-nhs is a cleavable disulfide linker used for bio-conjugation. It contains a terminal dibenzylcyclooctyne (DBCO) group and a terminal N-hydroxysuccinimide (NHS) group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used in click chemistry reactions, particularly for copper-free click chemistry, due to the strain-promoted high energy of the DBCO group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-nho-peg3-nhs involves the preparation of a stock solution of DBCO-PEG4-NHS ester by dissolving the compound in dry dimethyl sulfoxide (DMSO) to achieve a final concentration of 40 mg/mL . The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure the stability of the reactive groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Dbco-nho-peg3-nhs undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing compounds through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
Triazole Linkages: Formed from the reaction of the DBCO group with azides.
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
科学的研究の応用
Dbco-nho-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biocompatible materials and drug delivery systems.
作用機序
The mechanism of action of Dbco-nho-peg3-nhs involves the formation of covalent bonds with target molecules. The reactive NHS ester group allows for the covalent attachment of the compound to amino groups on the target molecule, creating a stable amide bond. The PEG3 spacer group imparts increased water solubility and biocompatibility, while the DBCO group enables specific conjugation to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) .
類似化合物との比較
Similar Compounds
Dbco-peg3-ss-nhs: Another cleavable disulfide linker used in the synthesis of antibody-drug conjugates.
Dbco-peg3-nhs ester: A similar compound used for bio-conjugation and click chemistry reactions.
Uniqueness
Dbco-nho-peg3-nhs is unique due to its combination of a cleavable disulfide linker, a PEG3 spacer, and the highly reactive DBCO and NHS groups. This combination allows for efficient and specific bio-conjugation, making it highly valuable in various scientific and industrial applications .
特性
分子式 |
C32H35N3O10 |
|---|---|
分子量 |
621.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H35N3O10/c36-28(11-12-29(37)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34)33-44-22-21-43-20-19-42-18-17-41-16-15-32(40)45-35-30(38)13-14-31(35)39/h1-8H,11-23H2,(H,33,36) |
InChIキー |
LADBLLVOEBJNGD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCONC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)



![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride](/img/structure/B12069295.png)
![3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide](/img/structure/B12069299.png)
![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)






